molecular formula C18H13N3O3S2 B2997188 Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-50-5

Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2997188
CAS RN: 888409-50-5
M. Wt: 383.44
InChI Key: GNKVHBSXAWNUNK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C17H14N2O3S . It is related to other compounds such as ethyl 2-amino-1,3-benzothiazole-6-carboxylate and ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H14N2O3S . It is related to other compounds such as ethyl 2-amino-1,3-benzothiazole-6-carboxylate, which has a molecular formula of C10H10N2O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 326.37 . Related compounds such as ethyl 2-amino-1,3-benzothiazole-6-carboxylate have a molecular weight of 222.262 .

Scientific Research Applications

Antioxidant Capacity Assays

Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate, due to its structural properties, might find relevance in the context of assays measuring antioxidant capacity, such as those involving the ABTS radical cation-based methods. These assays are crucial in determining the antioxidant capacity of compounds, with specific reaction pathways highlighting the importance of coupling reactions and the formation of specific oxidative degradation products. This information is critical for evaluating the antioxidant potential of new compounds in scientific research (Ilyasov et al., 2020).

Biological Activity of Benzothiazole Derivatives

This compound, as a benzothiazole derivative, falls within a class of compounds known for a broad spectrum of biological activities. These activities include antimicrobial, analgesic, and anti-inflammatory effects. The review of chemical aspects of benzothiazole derivatives underscores their significance in medicinal chemistry, with potential therapeutic applications being continuously explored (Rosales-Hernández et al., 2022).

Advancements in Benzothiazole Pharmacology

Furthering the understanding of benzothiazole derivatives, research into their pharmacological activities has expanded. This includes exploring the antimicrobial, analgesic, anti-inflammatory, and antitubercular properties of these compounds. The exploration of benzothiazole's structure-activity relationship is vital for the development of new drugs, with certain derivatives demonstrating significant potential in treating various conditions (Sumit et al., 2020).

Benzothiazole in Chemotherapy

The structural modifications of benzothiazole compounds have been a focal point for developing potential chemotherapeutics. This research area highlights the scaffold's versatility in creating new antitumor agents. The review of recent advancements in this domain showcases the potential of benzothiazole derivatives in cancer chemotherapy, providing a foundation for future drug design and development (Ahmed et al., 2012).

properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-2-24-17(23)11-4-6-13-15(8-11)26-18(20-13)21-16(22)10-3-5-12-14(7-10)25-9-19-12/h3-9H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKVHBSXAWNUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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